molecular formula C8H9BrClNO B8326047 3-Bromo-5-chloro-6-methoxy-2,4-dimethylpyridine

3-Bromo-5-chloro-6-methoxy-2,4-dimethylpyridine

Cat. No. B8326047
M. Wt: 250.52 g/mol
InChI Key: NNZFHVIXVWDNRV-UHFFFAOYSA-N
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Patent
US08563565B2

Procedure details

3-bromo-6-methoxy-2,4-dimethylpyridine obtained in Preparation Example 22 (800 mg) was added to DMF (4 mL). NCS (494 mg) was added to the solution, and the mixture was stirred at 80° C. for 14 hours. The reaction mixture was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 5% to 30%). The title compound (930 mg) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 22
Quantity
800 mg
Type
reactant
Reaction Step Two
Name
Quantity
494 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:11])=[N:4][C:5]([O:9][CH3:10])=[CH:6][C:7]=1[CH3:8].C1C(=O)N([Cl:19])C(=O)C1>CN(C=O)C>[Br:1][C:2]1[C:3]([CH3:11])=[N:4][C:5]([O:9][CH3:10])=[C:6]([Cl:19])[C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC(=CC1C)OC)C
Step Two
Name
Example 22
Quantity
800 mg
Type
reactant
Smiles
Step Three
Name
Quantity
494 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 5% to 30%)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
BrC=1C(=NC(=C(C1C)Cl)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 930 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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